

HPLC method development for Cefatrizine propylene glycol quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cefatrizine propylene glycol*

Cat. No.: *B15129845*

[Get Quote](#)

Application Note and Protocol

Introduction

Cefatrizine is a broad-spectrum, first-generation cephalosporin antibiotic.^{[1][2][3]} It is effective against a wide range of Gram-positive and Gram-negative bacteria by inhibiting the synthesis of the bacterial cell wall.^{[2][4]} **Cefatrizine propylene glycol** is a formulation that utilizes propylene glycol as a solvent and stabilizer to enhance the drug's solubility and bioavailability.^[4] Accurate and precise quantification of the active pharmaceutical ingredient (API), Cefatrizine, is crucial for quality control and ensuring the therapeutic efficacy of the final product.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Cefatrizine. Due to the lack of a significant UV chromophore in propylene glycol, a direct simultaneous quantification of both Cefatrizine and propylene glycol using a single HPLC-UV method is not feasible.^[5] Propylene glycol quantification typically requires alternative methods such as gas chromatography or pre-column derivatization followed by HPLC analysis.^{[6][7][8][9]} Therefore, this protocol focuses on the primary analytical challenge: the accurate determination of Cefatrizine in the presence of propylene glycol as an excipient.

Physicochemical Properties of Analytes

A summary of the key physicochemical properties of Cefatrizine and propylene glycol is presented below.

Property	Cefatrizine	Propylene Glycol
Chemical Structure	(6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanyl)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2][10]	1,2-Propanediol
Molecular Formula	C ₁₈ H ₁₈ N ₆ O ₅ S ₂ [2][10]	C ₃ H ₈ O ₂
Molecular Weight	462.5 g/mol [2][10]	76.09 g/mol
UV max	227 nm, 272 nm[11]	None (requires derivatization for UV detection)[6][9]
Nature	Zwitterionic[1][11]	-

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on methods developed for other cephalosporins. [12][13][14]

Parameter	Recommended Condition
HPLC System	Quaternary pump, Autosampler, UV-Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase	Acetonitrile : 0.05 M Phosphate Buffer (pH 6.0) (20:80, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	Ambient
Detection Wavelength	272 nm
Run Time	10 minutes

2. Preparation of Solutions

- Mobile Phase Preparation: Prepare a 0.05 M solution of monobasic potassium phosphate and adjust the pH to 6.0 with a dilute solution of potassium hydroxide. Filter the buffer through a 0.45 μ m membrane filter. Prepare the mobile phase by mixing the filtered buffer with HPLC-grade acetonitrile in the specified ratio. Degas the mobile phase before use.
- Standard Stock Solution (Cefatrizine): Accurately weigh and dissolve approximately 25 mg of Cefatrizine reference standard in the mobile phase to obtain a concentration of 250 μ g/mL.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 μ g/mL.
- Sample Preparation (**Cefatrizine Propylene Glycol Formulation**): Accurately weigh a portion of the formulation equivalent to 25 mg of Cefatrizine. Dissolve the sample in the mobile phase, sonicate for 15 minutes, and dilute to a final concentration of approximately 50 μ g/mL of Cefatrizine. Filter the sample solution through a 0.45 μ m syringe filter before injection.

3. Method Validation

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

- System Suitability: System suitability parameters, including theoretical plates, tailing factor, and repeatability of peak areas, should be monitored to ensure the performance of the chromatographic system.
- Linearity: The linearity of the method should be evaluated by analyzing the calibration standards at a minimum of five concentration levels. The correlation coefficient (r^2) should be greater than 0.999.
- Accuracy: The accuracy of the method should be determined by a recovery study, spiking a placebo formulation with known amounts of Cefatrizine at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
- Precision: The precision of the method should be assessed by determining the intra-day and inter-day precision. This is evaluated by analyzing multiple preparations of the same sample on the same day and on different days, respectively. The relative standard deviation (RSD) should be less than 2%.
- Specificity: The specificity of the method should be demonstrated by showing that there is no interference from the excipients, including propylene glycol, at the retention time of Cefatrizine. This can be achieved by injecting a placebo sample.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for Cefatrizine should be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Theoretical Plates	> 2000
Tailing Factor	≤ 2.0
RSD of Peak Areas (n=6)	≤ 1.0%

Table 2: Linearity Data for Cefatrizine

Concentration (µg/mL)	Peak Area (arbitrary units)
10	Data to be filled
25	Data to be filled
50	Data to be filled
75	Data to be filled
100	Data to be filled
Correlation Coefficient (r ²)	> 0.999

Table 3: Accuracy (Recovery) Data

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)
80%	40	Data to be filled	Data to be filled
100%	50	Data to be filled	Data to be filled
120%	60	Data to be filled	Data to be filled

Table 4: Precision Data

Sample	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6)
Cefatrizine (50 µg/mL)	< 2.0%	< 2.0%

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC method development and validation of Cefatrizine.

[Click to download full resolution via product page](#)

Caption: Key components and logical flow of the HPLC system.

Conclusion

The described HPLC method provides a simple, accurate, and precise means for the quantification of Cefatrizine in **Cefatrizine propylene glycol** formulations. The method is suitable for routine quality control analysis. For the quantification of propylene glycol, a separate analytical method, such as gas chromatography, is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cefatrizine | C18H18N6O5S2 | CID 6410758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What is Cefatrizine Propylene Glycol used for? [synapse.patsnap.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. drugfuture.com [drugfuture.com]
- 8. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. Cefatrizine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 11. Cefatrizine [drugfuture.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples [scielo.org.mx]
- 14. sysrevpharm.org [sysrevpharm.org]
- To cite this document: BenchChem. [HPLC method development for Cefatrizine propylene glycol quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15129845#hplc-method-development-for-cefatrizine-propylene-glycol-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com